

CCT241161 paradoxical activation avoidance

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Compound Focus: CCT241161

Cat. No.: S548106

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Frequently Asked Questions (FAQs)

- **Q1: What is the primary mechanism by which CCT241161 avoids paradoxical activation?**
 - **A:** Unlike first-generation BRAF inhibitors (like vemurafenib), which can trigger ERK signaling in RAS-mutant cells, **CCT241161** is a **pan-RAF inhibitor that also targets SRC-family kinases (SFKs)**. This dual targeting allows it to inhibit MEK/ERK signaling in both BRAF and NRAS mutant cells without causing the pathway reactivation seen with selective BRAF inhibitors [1].
- **Q2: In which experimental models has CCT241161 shown activity against resistant cancers?**
 - **A:** Research has demonstrated that **CCT241161** inhibits melanoma cells and patient-derived xenografts that have developed resistance to both BRAF inhibitors (e.g., vemurafenib) and combination BRAF/MEK inhibitor therapies [1].
- **Q3: What are the key kinase targets and their respective inhibition values?**
 - **A:** The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for **CCT241161** against key kinases [1]:

Kinase Target	IC ₅₀ (μM)
BRAF	0.1
V600E-BRAF	0.04
CRAF	0.01

Kinase Target	IC ₅₀ (μM)
SRC	0.03
LCK	0.003
MEK1	>10
COT	>10

Experimental Protocols & Data

Protocol 1: Assessing ERK Pathway Inhibition In Vitro This protocol is used to confirm the compound's ability to suppress the MAPK pathway.

- **Cell Culture:** Seed appropriate melanoma cell lines (e.g., WM266.4 for BRAF mutant) in culture dishes.
- **Dosing:** Treat cells with CCT196969 or **CCT241161** at desired concentrations (e.g., 1 μM). Use a BRAF-selective inhibitor like PLX4720 as a control.
- **Lysis and Western Blot:** After treatment (e.g., 24 hours), lyse the cells and extract proteins.
- **Analysis:** Perform Western blot analysis using antibodies against **phospho-ERK** (to assess pathway activity) and **total ERK** (as a loading control). **CCT241161** should show a dose-dependent decrease in phospho-ERK levels [1].

Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenografts (PDXs) This protocol evaluates the compound's efficacy in resistant tumor models.

- **Model Generation:** Implant patient-derived melanoma xenografts, particularly those resistant to BRAF or BRAF/MEK inhibitors, into immunodeficient mice.
- **Dosing Regimen:** Administer **CCT241161** orally. A referenced study used a dose of **10 mg/kg/day** [1].
- **Pharmacokinetic Monitoring:** Collect plasma samples at various time points. The mentioned study achieved plasma concentrations of ~1 μM at 14 hours post-dose with this regimen [1].
- **Endpoint Assessment:** Monitor tumor volume over time. Compared to vehicle controls, **CCT241161** treatment should result in significant tumor growth inhibition in resistant PDX models [1].

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Lack of efficacy in your cell model	Intrinsic resistance due to upstream RTK signaling or other bypass mechanisms.	Combine CCT241161 with other targeted agents. Its SFK inhibition may help overcome some forms of RTK-driven resistance [1].
Paradoxical activation is still observed	The cellular context may involve very high levels of RAS activation.	Verify the mechanism by testing the compound in a RAS mutant cell line (e.g., with NRAS mutation) and check for ERK phosphorylation. True paradox-breaking inhibitors should not activate ERK in this context [1].
High cytotoxicity in normal cells	Off-target effects or high potency against essential kinases in normal cells.	Titrate the compound to find a therapeutic window. Available data suggests CCT241161 is well-tolerated in vivo, but always optimize dosage for your specific model [1].

Visualizing the Mechanism of Action

The diagram below illustrates how **CCT241161** avoids the paradoxical activation caused by first-generation BRAF inhibitors.

The core difference lies in how the inhibitors affect RAF dimers. In cells with activated RAS (e.g., mutant NRAS), first-generation inhibitors bind only one part of the RAF dimer, unintentionally "trans-activating" the other and triggering the MAPK pathway [2]. **CCT241161**, as a **pan-RAF inhibitor**, can effectively block both parts of the dimer. Furthermore, its additional inhibition of **SRC-family kinases (SFKs)** targets another common resistance pathway, leading to sustained suppression of MEK/ERK signaling without paradoxical activation [1].

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References

1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are ... [pmc.ncbi.nlm.nih.gov]

2. An integrated model of RAF inhibitor action predicts ... - PMC [pmc.ncbi.nlm.nih.gov]

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